molecular formula C7H6BrCl2NO2S B2471126 N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide CAS No. 1339325-56-2

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide

Cat. No. B2471126
CAS RN: 1339325-56-2
M. Wt: 318.99
InChI Key: GNJCQIKKFOXXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide” is a chemical compound that likely contains a methanesulfonamide group attached to a phenyl ring with bromine and chlorine substituents .


Molecular Structure Analysis

The molecular structure of “N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide” would likely involve a phenyl ring with bromine and chlorine substituents, and a methanesulfonamide group attached to the ring .

Scientific Research Applications

Molecular Structure Analysis

  • The compound N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide has been analyzed in terms of its molecular structure, with a focus on the conformation of the N—H bond and the bond parameters. Studies have detailed the geometric parameters, highlighting similarities and differences in bond and torsion angles compared to other methanesulfonanilides, as well as discussing the intermolecular interactions and hydrogen bonding patterns, which contribute to its ribbonlike or chain structures in crystals (Gowda, Foro, & Fuess, 2007).

Chemoselective N-Acylation Reagents

  • N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide and its derivatives have been investigated for their potential as chemoselective N-acylation reagents. Research has been conducted to understand the structure-reactivity relationship of these compounds, aiming to develop storable and chemoselectively efficient N-acylation agents (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Synthesis and Reactivity in Organic Chemistry

  • The compound has been a subject of interest in organic synthesis, especially in the context of creating 1-methylsulfonyl-indoles with functional groups at specific positions through reactions involving N-(2-halophenyl)methanesulfonamides. This showcases its utility in the one-step synthesis of heteroaromatic compounds with diverse functional groups (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
  • The reactivity of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide has also been explored in reactions such as Pd-catalyzed cross-coupling, offering a safer alternative in synthesis by avoiding genotoxic byproducts (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Analytical Chemistry and Mass Spectrometry

  • Mass spectrometry studies have been performed on derivatives of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide to understand their fragmentation patterns and the roles of different atoms in the structure during the mass spectral analysis. This kind of research aids in elucidating the structural and functional aspects of such compounds (Jia, 2001).

Environmental Chemistry and Toxicology

  • The movement and environmental fate of related methanesulfonate compounds have been studied, particularly their absorption, distribution in plants, and the impact on organisms in sediments. These studies are crucial for understanding the environmental impact and safety profiles of such compounds (Rader, Burton, & Mcbeth, 1970); (Kohring, Zhang, & Wiegel, 1989).

Mechanism of Action

The mechanism of action of “N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide” is not known as it likely depends on its intended use, which is not specified .

Safety and Hazards

The safety and hazards associated with “N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide” are not known. It’s always important to handle chemical compounds with care and use appropriate personal protective equipment .

Future Directions

The future directions for “N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide” are not known as they would depend on the results of research studies involving this compound .

properties

IUPAC Name

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl2NO2S/c1-14(12,13)11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJCQIKKFOXXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide

CAS RN

1339325-56-2
Record name N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.